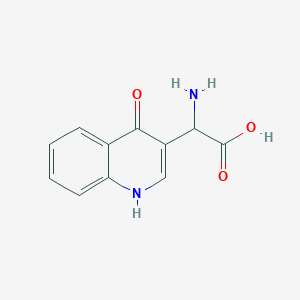
4-Hydroxyquinoline-3-aminoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyquinoline-3-aminoacetic acid (HQAA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQAA is a derivative of quinoline and has a hydroxyl group and an amino group attached to the quinoline ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-Hydroxyquinoline-3-aminoacetic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins. 4-Hydroxyquinoline-3-aminoacetic acid has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. 4-Hydroxyquinoline-3-aminoacetic acid has also been shown to inhibit the activity of fungal enzymes such as chitinase and β-glucosidase. In addition, 4-Hydroxyquinoline-3-aminoacetic acid has been shown to interact with proteins such as amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemische Und Physiologische Effekte
4-Hydroxyquinoline-3-aminoacetic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Hydroxyquinoline-3-aminoacetic acid exhibits antibacterial and antifungal activities against various microorganisms such as Staphylococcus aureus and Candida albicans. 4-Hydroxyquinoline-3-aminoacetic acid has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer and lung cancer cell lines. In addition, 4-Hydroxyquinoline-3-aminoacetic acid has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxyquinoline-3-aminoacetic acid has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit the activity of enzymes and proteins. However, 4-Hydroxyquinoline-3-aminoacetic acid also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 4-Hydroxyquinoline-3-aminoacetic acid could focus on its potential applications in medicine, agriculture, and material science. In medicine, further studies could investigate the use of 4-Hydroxyquinoline-3-aminoacetic acid as a potential treatment for Alzheimer's disease and cancer. In agriculture, further studies could investigate the use of 4-Hydroxyquinoline-3-aminoacetic acid as a plant growth regulator and its potential effects on crop yield. In material science, further studies could investigate the use of 4-Hydroxyquinoline-3-aminoacetic acid as a ligand in the synthesis of metal-organic frameworks and its potential applications in catalysis and gas storage.
Synthesemethoden
4-Hydroxyquinoline-3-aminoacetic acid can be synthesized using different methods, including the reaction of 4-hydroxyquinoline with glycine or alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-hydroxyquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonia to obtain 4-Hydroxyquinoline-3-aminoacetic acid. 4-Hydroxyquinoline-3-aminoacetic acid can also be synthesized using other methods, such as the reaction of 4-hydroxyquinoline with aminoacetic acid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyquinoline-3-aminoacetic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-Hydroxyquinoline-3-aminoacetic acid has been shown to exhibit antibacterial, antifungal, and antitumor activities. 4-Hydroxyquinoline-3-aminoacetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. In agriculture, 4-Hydroxyquinoline-3-aminoacetic acid has been studied for its potential use as a plant growth regulator. 4-Hydroxyquinoline-3-aminoacetic acid has also been studied for its potential use in material science, as it can be used as a ligand in the synthesis of metal-organic frameworks.
Eigenschaften
CAS-Nummer |
158619-69-3 |
|---|---|
Produktname |
4-Hydroxyquinoline-3-aminoacetic acid |
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-amino-2-(4-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c12-9(11(15)16)7-5-13-8-4-2-1-3-6(8)10(7)14/h1-5,9H,12H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
HEMXMJXUGSSOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Synonyme |
4-HQAAA 4-hydroxyquinoline-3-(alpha-aminoacetic acid) 4-hydroxyquinoline-3-aminoacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




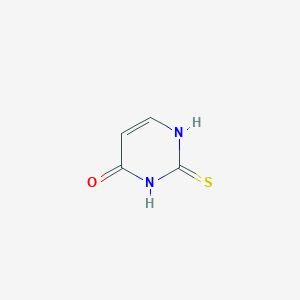
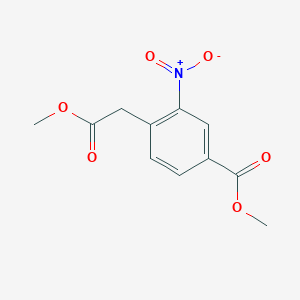
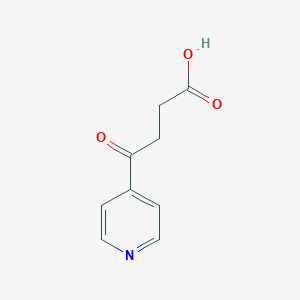


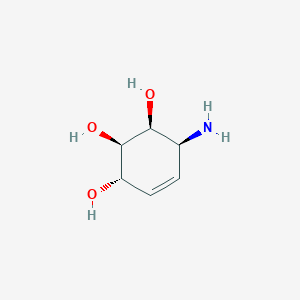
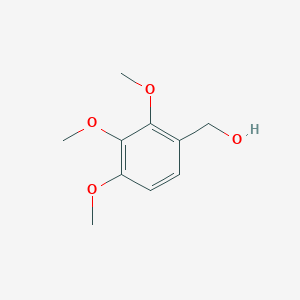
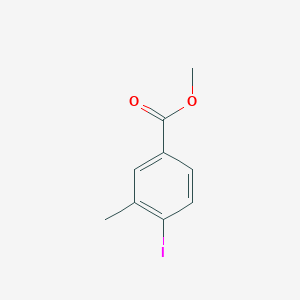
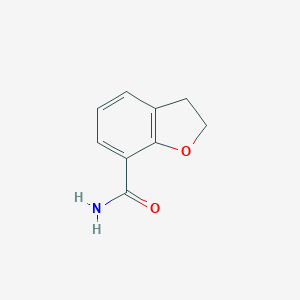
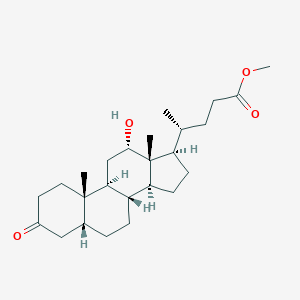

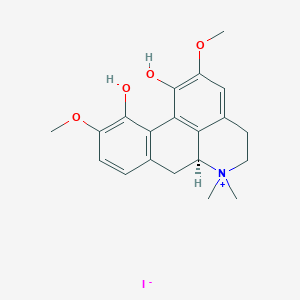
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)